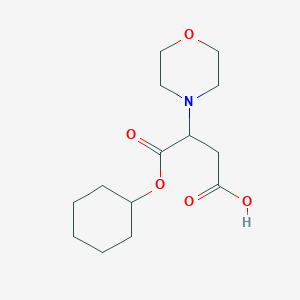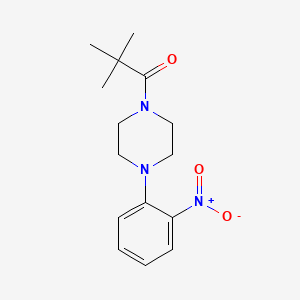
4-(cyclohexyloxy)-3-(4-morpholinyl)-4-oxobutanoic acid
Descripción general
Descripción
4-(cyclohexyloxy)-3-(4-morpholinyl)-4-oxobutanoic acid, also known as CXB, is a chemical compound that has been widely studied for its potential use in various scientific research applications. It is a synthetic analog of the neurotransmitter gamma-aminobutyric acid (GABA) and has been shown to have a range of biochemical and physiological effects.
Mecanismo De Acción
4-(cyclohexyloxy)-3-(4-morpholinyl)-4-oxobutanoic acid acts as a GABA receptor agonist, meaning that it binds to and activates GABA receptors in the brain. This leads to an increase in the inhibitory effects of GABA, which can have a range of effects on neuronal activity.
Biochemical and Physiological Effects:
4-(cyclohexyloxy)-3-(4-morpholinyl)-4-oxobutanoic acid has been shown to have a range of biochemical and physiological effects, including reducing neuronal excitability, increasing the threshold for seizure activity, and reducing anxiety-like behavior in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(cyclohexyloxy)-3-(4-morpholinyl)-4-oxobutanoic acid in lab experiments is that it has a well-characterized mechanism of action and has been extensively studied in animal models. However, one limitation is that it is relatively expensive and may not be readily available in all research settings.
Direcciones Futuras
There are several potential future directions for research on 4-(cyclohexyloxy)-3-(4-morpholinyl)-4-oxobutanoic acid, including further studies on its mechanism of action and potential therapeutic uses in neurological disorders. Additionally, there is potential for the development of new analogs of 4-(cyclohexyloxy)-3-(4-morpholinyl)-4-oxobutanoic acid that may have improved efficacy or reduced side effects.
Aplicaciones Científicas De Investigación
4-(cyclohexyloxy)-3-(4-morpholinyl)-4-oxobutanoic acid has been studied for its potential use in a variety of scientific research applications, including as a tool for studying the role of GABA in the brain. It has also been studied for its potential use in the treatment of various neurological disorders, such as epilepsy and anxiety.
Propiedades
IUPAC Name |
4-cyclohexyloxy-3-morpholin-4-yl-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO5/c16-13(17)10-12(15-6-8-19-9-7-15)14(18)20-11-4-2-1-3-5-11/h11-12H,1-10H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTERBQQXMHCFEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)C(CC(=O)O)N2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclohexyloxy)-3-(4-morpholinyl)-4-oxobutanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(4-methoxyphenyl)-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine](/img/structure/B4070130.png)
![8-(1-benzofuran-2-ylsulfonyl)-2-methyltetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B4070150.png)

![N,N'-bis{4-[(cyclohexylamino)sulfonyl]phenyl}succinamide](/img/structure/B4070165.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-5-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4070183.png)
![1-[1-(2,4-dimethylphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid](/img/structure/B4070189.png)
![2-{[N-(3-bromophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B4070193.png)
![4-methyl-3-{[2-(4-methylphenoxy)ethyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B4070199.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(3-phenylpropanoyl)-4-piperidinyl]propanamide](/img/structure/B4070200.png)
![N-(4-methoxyphenyl)-2-[(4-methylphenyl)thio]propanamide](/img/structure/B4070208.png)
![6-amino-4-{3-chloro-4-[(4-nitrobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4070215.png)
![methyl [4-(6-amino-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-5-chloro-2-ethoxyphenoxy]acetate](/img/structure/B4070224.png)

![N-[(3-ethyl-4,5-dihydroisoxazol-5-yl)methyl]-6-methoxy-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4070232.png)